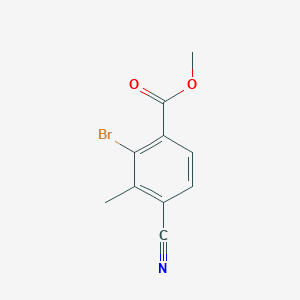

Methyl 2-bromo-4-cyano-3-methylbenzoate

描述

Methyl 2-bromo-4-cyano-3-methylbenzoate is a substituted aromatic ester featuring bromo, cyano, and methyl functional groups at positions 2, 4, and 3 of the benzene ring, respectively. This compound’s unique substitution pattern confers distinct chemical and physical properties, making it a subject of interest in organic synthesis and pharmaceutical research.

属性

IUPAC Name |

methyl 2-bromo-4-cyano-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6-7(5-12)3-4-8(9(6)11)10(13)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZWTKOLQWSPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Table 1: Key Structural and Property Comparisons

Key Observations:

Esters (e.g., Methyl 3-bromo-4-methylbenzoate) generally exhibit higher volatility and lower melting points than their carboxylic acid counterparts (e.g., 4-Bromo-3-methylbenzoic acid) .

Hazard Profiles: Brominated aromatic esters (e.g., Methyl 3-bromo-4-methylbenzoate) are classified as skin and eye irritants, with hazards linked to bromine’s electrophilic nature .

Analytical Methods :

- NMR and HPLC (as demonstrated for methyl shikimate ) are suitable for characterizing such esters. Gas chromatography (GC) with mass spectrometry, used for resin-derived methyl esters , could further elucidate volatility and purity.

Reactivity and Stability Trends

Table 2: Reactivity Comparisons

| Compound | Stability Under Hydrolysis | Electrophilic Susceptibility | Notable Reactions |

|---|---|---|---|

| This compound | Moderate (ester + CN) | High (Br and CN groups) | Nucleophilic substitution at Br |

| Methyl 3-bromo-4-methylbenzoate | High | Moderate (Br only) | Ester hydrolysis, bromination |

| 4-Bromo-3-methylbenzoic acid | Low (acid prone to salt formation) | Low | Acid-base reactions, decarboxylation |

- Electron-Withdrawing Effects: The cyano group in this compound enhances electrophilicity at the bromine position, favoring nucleophilic substitution reactions compared to analogs lacking CN .

- Steric Hindrance : The methyl group at position 3 may slightly reduce reaction rates at adjacent positions compared to unsubstituted analogs.

Research Findings and Gaps

- Toxicity Data: While Methyl 3-bromo-4-methylbenzoate is documented as a skin and eye irritant , the cyano-substituted analog likely poses higher toxicity, though experimental data is absent in the evidence.

- Synthetic Applications: Methyl 2-amino-4-bromobenzoate is restricted to R&D, suggesting that the cyano analog may also require specialized handling.

准备方法

Bromination of Methyl 4-methylbenzoate

- Reactants: Methyl 4-methylbenzoate, brominating agent (e.g., N-bromosuccinimide or elemental bromine).

- Conditions: Controlled temperature (0–5°C) to favor mono-bromination at the ortho position relative to the methyl group.

- Procedure: The methyl 4-methylbenzoate is dissolved in an inert solvent such as dichloromethane, cooled, and then bromine or N-bromosuccinimide is added slowly with stirring. The reaction is monitored via TLC or GC until completion.

- Outcome: Formation of methyl 2-bromo-4-methylbenzoate with high regioselectivity.

Cyanation to Introduce the Cyano Group

- Reactants: Methyl 2-bromo-4-methylbenzoate, copper cyanide or sodium cyanide.

- Conditions: Elevated temperature (~100°C), polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

- Procedure: The brominated ester reacts with cyanide salt under reflux conditions, facilitating nucleophilic aromatic substitution at the brominated position.

- Notes: Careful control of temperature and cyanide concentration is critical to maximize yield and minimize side reactions.

Final Esterification and Purification

- Method: The crude product undergoes recrystallization or vacuum distillation to purify the methyl ester.

- Purity Control: GC and NMR analyses confirm the structure and purity, aiming for >98% purity.

Research Data and Process Optimization

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide or Br₂ | 0–5°C, inert solvent | 85–90 | Selective mono-bromination at ortho position |

| Cyanation | Copper cyanide or NaCN | Reflux (~100°C), DMF | 75–85 | High regioselectivity, controlled cyanide addition |

| Purification | Recrystallization | Ambient temperature | >98 | Ensures high purity suitable for industrial use |

Note: The patent CN101891649A reports yields exceeding 80% for similar cyanation processes, emphasizing the efficiency of using copper cyanide under optimized conditions.

Summary of Key Findings

- Methodology: Bromination followed by nucleophilic cyanation, with purification via recrystallization or distillation.

- Yield & Purity: Total yields over 80%, with product purity exceeding 98%, suitable for pharmaceutical and agrochemical applications.

- Industrial Feasibility: The process is optimized for scale-up, with low-cost reagents and environmentally conscious steps.

常见问题

Basic: What are the recommended synthetic routes for Methyl 2-bromo-4-cyano-3-methylbenzoate in laboratory settings?

Methodological Answer:

A common approach involves sequential functionalization of the benzoate core.

Esterification : Start with 2-bromo-4-cyano-3-methylbenzoic acid. Use Fischer esterification (H₂SO₄ catalyst, methanol reflux) or Steglich esterification (DCC/DMAP) to form the methyl ester .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) isolates the product.

Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., methyl ester resonance at ~3.8–3.9 ppm) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies substituent positions (e.g., bromo-induced deshielding at C2; cyano’s electron-withdrawing effect at C4). ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and nitrile (C≡N, ~115–120 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ for C₁₁H₁₀BrNO₂: ~284.0).

- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as halogenated waste.

- Storage : Keep in a sealed container under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile or ester groups .

Advanced: How can DFT calculations optimize reaction pathways for bromine substitution?

Methodological Answer:

Modeling : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis set to map potential energy surfaces.

Transition State Analysis : Identify intermediates in Suzuki-Miyaura couplings (e.g., Pd(0)-bromide oxidative addition).

Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine electronic structure models .

Advanced: What strategies improve yield in cross-coupling reactions involving the bromo substituent?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄, XPhos-Pd-G3, or Ni(COD)₂ for Buchwald-Hartwig amination or Suzuki couplings.

- Solvent Optimization : Use toluene/DMF (4:1) for polar intermediates or THF for sterically hindered substrates.

- Additives : Include Cs₂CO₃ (base) and TBAB (phase-transfer catalyst) to enhance reactivity .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

Multi-Technique Correlation : Cross-validate NMR, IR, and X-ray crystallography (if crystals are obtainable).

Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation.

Computational Validation : Compare experimental ¹³C shifts with DFT-predicted values to identify misassignments .

Advanced: What is the role of the cyano group in directing electrophilic substitution?

Methodological Answer:

- Electronic Effects : The cyano group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophiles (e.g., nitration) to the meta position relative to itself.

- Functionalization Pathways : Hydrolyze the nitrile to a carboxylic acid (H₂SO₄/H₂O, reflux) or convert to tetrazole (NaN₃, ZnBr₂ catalyst) for bioactivity studies .

Advanced: How to assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing :

- Acidic/Base Conditions : Incubate in HCl (pH 2) or NaOH (pH 12) at 25°C/40°C. Monitor degradation via HPLC.

- Thermal Stability : Use TGA/DSC to determine decomposition onset temperature (expected >150°C for esters).

Advanced: Can this compound serve as a precursor for natural product synthesis?

Methodological Answer:

Yes. The bromo group enables coupling to biaryl motifs (e.g., in lignans), while the nitrile can be transformed into amines or heterocycles. Example workflow:

Suzuki coupling with boronic acids to install aryl groups.

Nitrile reduction (LiAlH₄) to a primary amine for peptide conjugation .

Advanced: What mechanistic insights explain competing hydrolysis pathways of the ester group?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。